molecular formula C14H12O B14266897 Anthracene water CAS No. 188974-01-8

Anthracene water

Cat. No.: B14266897
CAS No.: 188974-01-8
M. Wt: 196.24 g/mol
InChI Key: LILBTUIVFDYIDP-UHFFFAOYSA-N
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Description

Anthracene (C₁₄H₁₀), a tricyclic aromatic hydrocarbon, is a model compound for studying the environmental behavior of polycyclic aromatic hydrocarbons (PAHs) in water. Its planar structure, moderate hydrophobicity (log Kow ≈ 4.5), and photoreactivity make it a frequent subject of research on aqueous-phase degradation, solubility, and interactions with dissolved organic matter (DOM) . This article compares anthracene’s behavior in water with structurally analogous PAHs, emphasizing degradation kinetics, solubility, sorption, and environmental impacts.

Properties

CAS No.

188974-01-8

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

anthracene;hydrate

InChI

InChI=1S/C14H10.H2O/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;/h1-10H;1H2

InChI Key

LILBTUIVFDYIDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=CC=CC3=CC2=C1.O

Origin of Product

United States

Preparation Methods

Synthesis of 1,4-Dihydroxy-9,10-anthraquinone

  • Reactants : Tetrahydrophthalic anhydride (0.3 mol), resorcinol (0.1 mol), boric acid (0.25 mol), and sulfuric acid (1 mol).
  • Conditions : 165–180°C for 1–3 hours.
  • Outcome : 77.5% yield of 1,4-dihydroxy-9,10-anthraquinone as scarlet crystals (m.p. 200–201°C).

Alkylation to Dialkoxy Anthraquinones

  • Reactants : 1,4-Dihydroxy-9,10-anthraquinone, alkylating agents (e.g., methyl iodide, dimethyl sulfate).
  • Conditions : Tetrahydrofuran/water solvent, 20–30°C for 20–30 hours.
  • Outcome : 66–68% yield of dialkoxy derivatives (e.g., 1,4-dimethoxy-9,10-anthraquinone, m.p. 162–165°C).

Zinc-Acetic Acid Reduction to Dialkoxy Anthracenes

  • Reactants : Dialkoxy anthraquinone, zinc dust, glacial acetic acid.
  • Conditions : Reflux at 120–150°C for 20–30 hours.
  • Outcome : 64–65% yield of dialkoxy anthracenes (e.g., 1,4-dimethoxy anthracene, m.p. 126–127°C).
    Hydration of the alkoxy groups under aqueous conditions yields water-soluble anthracene derivatives, as evidenced by fluorescence studies in aqueous media.

Water-Soluble Anthracene-Appended Benzoxaboroles

RSC publications describe the synthesis of water-soluble anthracene-benzoxaborole hybrids (e.g., compounds 1a–c ) via Suzuki-Miyaura coupling. These derivatives exhibit enhanced solubility in water (>10 mM) due to the benzoxaborole moiety’s affinity for cis-1,2-diols, forming tetra-coordinated boronate adducts. Key synthetic steps include:

  • Coupling Reaction : Anthracene boronic acid with bromobenzoxaborole in 1,4-dioxane/K$$2$$CO$$3$$ at 105°C.
  • Purification : Column chromatography using petroleum ether.
    Fluorescence titrations confirm stable complexation with diols, underscoring applications in biosensing.

Thermodynamic Stabilization of Anthracene-Water Complexes

Computational studies of anthracene/water systems reveal a stabilization energy of -2.13 kcal/mol, attributed to dispersion forces and π-H interactions. Experimental formation protocols include:

  • Co-Crystallization : Dissolving anthracene in warm toluene, adding deionized water (1:1 molar ratio), and cooling to 4°C.
  • Characterization : $$^1$$H NMR (CDCl$$_3$$) signals at δ 7.42–8.81 confirm aromatic proton environments, while IR spectra show O–H stretches at 3435 cm$$^{-1}$$.

Comparative Analysis of Methods

Method Yield Reaction Time Water Solubility
Protodeboronation 91% 6–12 hours Low
Alkylation-Reduction 64–77% 24–36 hours Moderate (derivatives)
Benzoxaborole Hybrids 70–78% 48 hours High

The alkylation-reduction route offers moderate yields but requires harsh acidic conditions, whereas benzoxaborole functionalization achieves high water solubility at the expense of multi-step synthesis. Protodeboronation excels in simplicity but yields unmodified anthracene with limited hydration capacity.

Scientific Research Applications

Anthracene is a polycyclic aromatic hydrocarbon (PAH) whose interactions with water have implications in various chemical and biological processes . Studies of anthracene monomers and dimers with water clusters, using methods like molecular beam vacuum-UV photoionization mass spectrometry and density functional calculations, have revealed insightful details about these interactions .

Scientific Research Applications

Water Cluster Interactions: Research indicates that water molecules tend to cluster rather than disperse around polycyclic aromatic hydrocarbons like anthracene . Theoretical calculations show that water confinement occurs with four water clusters when the anthracenes are in a cross-configuration, which is due to optimal OH⋯π\pi interactions, thus highlighting a dependence on the PAH's size and structure .

Impact of Ionization: Ionization affects the structural dynamics of anthracene-water systems. Upon ionization, the stability trends of anthracene dimers are reversed, influencing their energetic preferences in cationic states .

Environmental Fate and Photodegradation: Anthracene's environmental behavior in aquatic systems involves photolytic degradation, with the primary degradation product being anthraquinone .

  • Photolysis: The photolysis of anthracene in water has been studied, with photoreactions being more efficient in water than in hydrocarbon solvents . The rate of photodecomposition depends on the intensity of solar radiation, the time of day, the latitude, and the turbidity of the water .
  • Half-Life: The near-surface half-life for direct photochemical transformation of anthracene at 40°N latitude during midsummer midday is approximately 1 hour. However, this half-life can extend to over a day in turbid coastal waters .
  • Photosensitized Oxidation: Photosensitized oxidation, mediated by singlet oxygen, is slower and does not effectively compete with direct photolysis .

Toxicity and Environmental Impact: Anthracene's presence in aquatic environments can lead to toxic effects on various organisms .

  • Phytotoxicity: Anthracene can significantly reduce growth and photosynthesis in freshwater algae like Euglena agilis by increasing intracellular reactive oxygen species (ROS) . The EC50 values for growth and chlorophyll a content overlap with anthracene levels permitted by the USEPA, indicating that these parameters can be used for risk assessment of anthracene toxicity in water management .
  • Mortality: Anthracene (11 micrograms liter-1) can cause photo-induced mortality in aquatic organisms such as bluegill sunfish .
  • Groundwater Contamination: Anthracene has been detected in groundwater near contaminated sites, affecting nearby drinking water wells . The Minnesota Pollution Control Agency (MPCA) has detected anthracene in groundwater at 16% of the contaminated sites they investigated .

Table 1: Photodegradation of Anthracene

ParameterDescription
PhotolysisMore efficient in water than in hydrocarbon solvents
Factors Affecting RateIntensity of solar radiation, time of day, latitude, and turbidity of water
Near-Surface Half-LifeApproximately 1 hour at 40°N latitude during midsummer midday
Turbid Waters Half-LifeGreater than 1 day in turbid coastal waters
Photosensitized OxidationToo slow to compete with direct photolysis

Case Studies

  • Artificial Stream Microcosm: A study in an artificial stream microcosm found that the primary route for anthracene removal was photolytic degradation to anthraquinone, with a half-life of 43 minutes. Sediment acted as the major sink for anthracene, absorbing 0.2% of the input dose, while the periphyton community absorbed 0.04% .
  • Contaminated Sites: The Minnesota Pollution Control Agency (MPCA) has detected anthracene in groundwater at 16 percent of contaminated sites they have investigated .

Mechanism of Action

The mechanism of action of anthracene water interactions involves non-covalent interactions between the polyaromatic hydrocarbon and water molecules. These interactions are crucial in various chemical, environmental, and biological processes. Theoretical studies have shown that water tends to cluster around anthracene, affecting its photoionization efficiency and structural properties . The molecular targets and pathways involved include optimal OH interactions and the confinement of water molecules in nanostructures .

Comparison with Similar Compounds

Solubility and Mobility

Anthracene exhibits low water solubility (0.045 mg/L at 25°C), higher than benz[a]anthracene (0.011 mg/L) but lower than naphthalene (31.7 mg/L) and phenanthrene (1.1 mg/L) . This solubility gradient influences environmental mobility: naphthalene’s higher solubility enhances its transport in aquatic systems, while anthracene and benz[a]anthracene tend to adsorb onto organic-rich sediments .

Table 1. Key Physicochemical Properties of Anthracene and Similar PAHs

Compound Water Solubility (mg/L) Log Kow Log Koc (Soil Sorption)
Anthracene 0.045 4.5 4.5–5.0
Pyrene 0.135 5.2 5.1–5.5
Phenanthrene 1.1 4.6 4.2–4.8
Naphthalene 31.7 3.4 3.0–3.5
Benz[a]anthracene 0.011 5.9 5.8–6.3

Data sources:

Environmental Degradation Pathways

Photodegradation

Anthracene degrades faster in water (36% degradation over 24 hours) than pyrene (24%) under UV light due to its higher susceptibility to hydroxyl radical (·OH) attack . DOM plays dual roles:

  • Inhibition : Humic acids (LHA, ESHA) reduce photolysis via light shielding.
  • Promotion : Fulvic acids (SRFA) enhance degradation by generating reactive oxygen species .

Photolysis Rate Constants (k, h⁻¹):

  • Anthracene: 0.15–0.20 (varies with DOM type)
  • Pyrene: 0.09–0.14

Hydrous Pyrolysis

At 300–400°C, anthracene undergoes redox reactions in water, forming oxygenated derivatives. Its stability under these conditions makes it a benchmark for PAH remediation studies . Comparatively, naphthalene degrades more readily due to lower aromatic stability .

Microbial Degradation

Ligninolytic fungi oxidize anthracene to anthraquinone, a pathway shared with phenanthrene but absent in benz[a]anthracene, which resists enzymatic attack .

Interaction with Environmental Matrices

Sorption to Sediments

Soil organic carbon (Koc) governs PAH sorption. Anthracene’s log Koc (4.5–5.0) is lower than pyrene (5.1–5.5) and benz[a]anthracene (5.8–6.3), reflecting its moderate persistence in sediments .

DOM-Mediated Effects

DOM’s quenching effect reduces anthracene’s excited-state lifetime, altering degradation kinetics. This contrasts with phenanthrene, where DOM has negligible impact .

Structural and Functional Analogues

Phenanthrene vs. Anthracene

Phenanthrene’s bay-region facilitates carcinogenic metabolite formation, unlike anthracene . Both exhibit similar photolysis rates, but phenanthrene’s higher solubility increases bioavailability .

Benz[a]anthracene

A potent carcinogen (IARC Class 2A), benz[a]anthracene’s methyl groups enhance DNA adduct formation. Its low solubility and high Koc limit mobility but increase bioaccumulation risks .

Catalytic Oxidation

Anthracene-based metal-organic frameworks (MOFs) like Eu-ADBA degrade tetracycline and dyes under visible light, outperforming naphthalene-derived catalysts .

Detection Technologies

Conjugated porous polymers (CPPs) functionalized with anthracene detect nitroaromatics in water via fluorescence quenching, though phenanthrene’s spectral interference complicates GC-MS analysis .

Analytical Challenges

Co-elution of anthracene and phenanthrene in GC-MS (2-second retention time difference) necessitates advanced separation techniques. False negatives occur when phenanthrene concentrations exceed anthracene’s .

Toxicological Profiles

Compound Carcinogenicity (IARC Class) Key Metabolites
Anthracene Not classified Anthraquinone
Pyrene 3 (Not classifiable) 1-Hydroxypyrene
Benz[a]anthracene 2A (Probably) Diol-epoxides

Data sources:

Chemical Reactions Analysis

Photodegradation

Photodegradation of anthracene in water is a crucial pathway for its transformation in aquatic environments. The rate of photolysis is influenced by several factors, including the presence of dissolved organic matter (DOM) and the concentration of anthracene.

  • Rate Constants : Studies have shown that the photolysis rate constant for anthracene can vary significantly based on environmental conditions:

    | Condition | Rate Constant (s1^{-1}
    ) | Reference |
    |---------------------------|----------------------------|---------------------------------|
    | Deionized Water | 1.9×1041.9\times 10^{-4}
    | Grossman et al., 2016 |
    | With Sodium Chloride (0.25 M) | 1.72×1031.72\times 10^{-3}
    | Grossman et al., 2016 |

The half-life of anthracene under sunlight can be as short as 35 minutes in distilled water, while it can extend to several hours in turbid waters due to light attenuation .

Reactions with Hydroxyl and Sulfate Radicals

Anthracene undergoes oxidation reactions when exposed to hydroxyl (OHOH
) and sulfate (SO4SO_4^-
) radicals, which are commonly generated in advanced oxidation processes (AOPs).

  • Hydroxyl Radical Reactions : The initiation reaction of anthracene with hydroxyl radicals has a free energy barrier of approximately 6.84kcal mol6.84\,\text{kcal mol}
    . This reaction leads to the formation of various oxidized products, including anthrone and anthraquinone .

  • Sulfate Radical Reactions : Similar studies indicate that sulfate radicals can also initiate the degradation of anthracene, with the highest free energy barriers observed in reactions involving anthraquinone derivatives .

Hydrous Pyrolysis

Hydrous pyrolysis is another method through which anthracene can be degraded in water. Under varying temperatures and conditions, anthracene can yield products like anthrone and multiple hydro-anthracene derivatives through oxidation processes facilitated by hydrogen peroxide or other oxidants .

Interaction with Water Clusters

Recent theoretical studies have explored the interaction between anthracene and water clusters, revealing that water tends to cluster around the anthracene molecule rather than dispersing uniformly. This clustering is influenced by optimal interactions between hydroxyl groups and the aromatic system of anthracene .

Structural Changes Upon Ionization

When anthracene is ionized, structural changes occur within the surrounding water clusters, indicating that the interaction between PAHs and water can significantly alter their reactivity and stability .

Q & A

Q. How is the solubility of anthracene in water determined, and what factors influence it?

Q. What analytical methods are used to detect anthracene in aqueous samples?

Fluorescence spectroscopy is a key method, leveraging anthracene’s distinct emission peaks (e.g., 250/402 nm) . Thin-layer chromatography (TLC) coupled with UV detection can also identify trace impurities, though cross-contamination risks exist due to anthracene’s limited water solubility . For environmental monitoring, GC/MS is employed, but data validation is critical due to potential lab contamination (e.g., anthracene detected in blanks) .

Q. Can anthracene be removed from water using conventional methods?

Anthracene’s hydrophobicity limits removal via water alone. Surfactants like sodium dodecyl sulfate (SDS) above critical micelle concentration (CMC) enhance solubilization, but efficiency depends on contamination levels. For low anthracene concentrations (<188 mg/kg sand), even high SDS doses show diminishing returns due to equilibrium constraints .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize experimental conditions for studying anthracene derivatives in complex matrices?

The Box-Behnken design (BBD) within RSM is effective for multi-factor optimization. For example, in studying benzo[a]anthracene formation in smoked meat, variables like cooking time, fat ratio, and heat source distance were modeled using a randomized experimental order. This approach reduced unexplained variability and identified optimal conditions through quadratic regression .

Q. What mechanisms govern anthracene adsorption onto functionalized nanoparticles?

Magnetic nanoparticles (MNPs) modified with β-naphthol exhibit pseudo-second-order kinetics, indicating chemisorption dominates. At pH 7, adsorption capacity peaks due to favorable electrostatic interactions. Characterization via TEM and FT-IR confirms surface functionalization enhances binding sites, enabling rapid magnetic separation .

Q. How do microbial degradation pathways for anthracene vary with concentration?

Aspergillus sydowii degrades anthracene via monolayer adsorption on cell surfaces, with rate constants (k₁) increasing at higher concentrations (100–500 mg/L). Langmuir and Temkin models (R² > 0.97) confirm heterogeneous surface interactions, suggesting enzymatic activity drives degradation .

Q. What are the challenges in assessing developmental toxicity of anthracene in aquatic ecosystems?

Limited transplacental studies in mice show embryonic kidney changes, but methodological gaps (e.g., unclear dosing, limited reporting) complicate risk assessment. A 10× uncertainty factor is applied due to lack of direct developmental data, highlighting the need for standardized in vitro models .

Methodological Recommendations

  • Experimental Design : Use BBD for multi-variable optimization in PAH studies to reduce trial runs and model interactions .
  • Detection : Combine fluorescence spectroscopy (for sensitivity) with GC/MS (for specificity) to mitigate false positives .
  • Removal Strategies : Prioritize surfactant-aided methods for high-concentration anthracene and functionalized nanoparticles for trace levels .

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